2-Amino-3-fluorobenzamide

Description

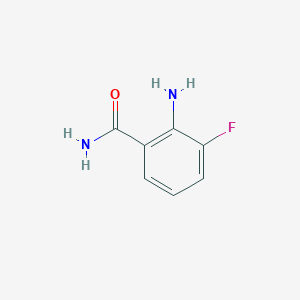

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOUEEMTFKPGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570545 | |

| Record name | 2-Amino-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187805-54-5 | |

| Record name | 2-Amino-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 3 Fluorobenzamide

Established Synthetic Routes to the 2-Amino-3-fluorobenzamide Core Structure

The construction of the this compound molecule can be achieved through several established synthetic strategies, primarily involving the formation of the amide bond from a suitable carboxylic acid precursor or the manipulation of a nitrile group.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone of amide synthesis, involving the combination of two molecules to form a larger molecule with the concurrent loss of a small molecule, such as water. libretexts.org The formation of the this compound core structure can be achieved through several such pathways:

From Isatoic Anhydride (B1165640) Derivatives: A common and effective method for synthesizing 2-aminobenzamide (B116534) derivatives involves the use of isatoic anhydride as a starting material. mdpi.comresearchgate.net For the target molecule, this would necessitate a fluorinated analog, 6-fluoroisatoic anhydride. The reaction proceeds by nucleophilic attack of an amine source, such as ammonia (B1221849), on the anhydride. This opens the heterocyclic ring, and subsequent decarboxylation yields the final 2-aminobenzamide structure.

From 2-Amino-3-fluorobenzoic Acid: A direct and fundamental approach is the amidation of 2-amino-3-fluorobenzoic acid. This condensation reaction, where the carboxylic acid is reacted with ammonia or its equivalent, typically requires activation of the carboxyl group to facilitate the formation of the amide bond. libretexts.org Reagents such as thionyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia.

From 2-Amino-3-fluorobenzoyl Chloride: As an extension of the previous method, the reaction between 2-amino-3-fluorobenzoyl chloride and an amine is a high-yield condensation reaction. researchgate.net This method is efficient due to the high reactivity of the acyl chloride intermediate.

Precursor Compounds and Reagents for this compound Formation

Another viable synthetic pathway begins with a corresponding benzonitrile (B105546) compound. The partial hydrolysis of 2-amino-3-fluorobenzonitrile (B53940) under controlled acidic or basic conditions can yield this compound. This method is contingent on preventing complete hydrolysis to the carboxylic acid.

| Precursor Compound | Key Reagents | Synthetic Route |

|---|---|---|

| 6-Fluoroisatoic Anhydride | Ammonia (NH₃), Solvent (e.g., DMF) | Ring-opening and decarboxylation |

| 2-Amino-3-fluorobenzoic Acid | Activating agents (e.g., SOCl₂, DCC), Ammonia (NH₃) | Direct Amidation |

| 2-Amino-3-fluorobenzonitrile | Acid or Base (e.g., H₂SO₄, NaOH), Water (H₂O) | Partial Hydrolysis |

Yield Optimization Strategies in this compound Synthesis

Maximizing the yield of this compound involves careful control of reaction conditions and the choice of methodology. For the synthesis of related 2-aminobenzamide structures, both conventional heating and microwave-assisted techniques have been employed, with the latter often providing significant advantages. mdpi.comresearchgate.net

Microwave irradiation can accelerate reaction rates, leading to substantially shorter reaction times compared to conventional heating methods. researchgate.net This rapid heating can also improve yields by minimizing the formation of degradation byproducts that may occur during prolonged exposure to high temperatures. For instance, in the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride, microwave-assisted methods have been shown to produce good to excellent yields in a fraction of the time required for conventional heating. mdpi.comresearchgate.net

Optimization also involves the strategic selection of solvents and catalysts. In amidation reactions starting from carboxylic acids, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can significantly improve yields by facilitating the formation of the amide bond under milder conditions.

Derivatization Strategies and Functional Group Transformations of this compound

The chemical character of this compound allows for a variety of derivatization reactions, targeting the nucleophilic amino group, the aromatic ring, or the amide functionality.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group (-NH₂) in this compound is a potent nucleophile, making it a key site for derivatization. It can readily react with a range of electrophilic reagents to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation: The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form N-acyl derivatives. This reaction is a common strategy for protecting the amino group or for synthesizing more complex amide structures.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Nucleophilic Aromatic Substitution (SNAr): The amino group can act as a nucleophile in SNAr reactions, attacking electron-deficient aromatic rings. For example, it can react with compounds like 2,4-dinitrofluorobenzene, displacing the fluoride (B91410) and forming a new N-aryl derivative. researchgate.net This type of reaction is frequently used in analytical chemistry for the derivatization of amino groups. msu.edu

Reactivity of Aromatic and Amide Functionalities in this compound

The reactivity of the benzene (B151609) ring and the amide group is heavily influenced by the electronic properties of the attached substituents.

Aromatic Ring Reactivity: The benzene ring of this compound contains three substituents with competing electronic effects:

Amino (-NH₂): A strongly activating, ortho,para-directing group due to its ability to donate electron density to the ring through resonance. msu.edu

Fluoro (-F): A deactivating group via its strong inductive electron withdrawal, but it is ortho,para-directing due to resonance donation of its lone pairs.

Amide (-CONH₂): A deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group.

In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group dominates, making the ring more reactive than benzene itself. It strongly directs incoming electrophiles to the positions ortho and para to it (C4 and C6). The fluorine atom's ortho,para-directing influence reinforces this, while the deactivating meta-directing effect of the amide group is largely overcome.

Amide Functionality Reactivity: The primary amide group (-CONH₂) has its own distinct reactivity profile.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, which yields 2-amino-3-fluorobenzoic acid and ammonia. This reaction is typically slow and often requires heat. mdpi.com

Dehydration: Treatment with strong dehydrating agents can convert the primary amide into the corresponding 2-amino-3-fluorobenzonitrile.

Condensation: The N-H bonds of the amide can participate in condensation reactions with carbonyl compounds, such as aldehydes, under acidic conditions to form more complex structures. mdpi.com

Targeted Modifications for Analog Development

The 2-aminobenzamide scaffold, to which this compound belongs, is a versatile starting point for the development of chemical analogs. A primary strategy for creating derivatives involves the reaction of isatoic anhydride (ISA) or its substituted variants with a range of primary amines. This reaction provides a direct route to N-substituted 2-aminobenzamides, where the modification occurs at the amide nitrogen.

The synthesis of these analogs can be achieved through both conventional heating methods and more rapid microwave-assisted procedures, often resulting in good to excellent yields. mdpi.com This approach allows for the systematic introduction of diverse functional groups and structural motifs onto the core benzamide (B126) structure, enabling the exploration of structure-activity relationships in medicinal chemistry. For example, by varying the amine reactant, a library of compounds with different phenyl, chlorophenyl, and methoxyphenyl substituents can be generated. mdpi.comresearchgate.net

Table 1: Examples of N-Substituted 2-Aminobenzamide Analogs Synthesized from Isatoic Anhydride This table is interactive. You can sort and filter the data.

| Amine Reactant | Resulting Analog | Yield (Conventional) | Yield (Microwave) |

|---|---|---|---|

| 4-Fluoroaniline | 2-Amino-N-(4-fluorophenyl)benzamide | 72% | 65% |

| 4-Chloroaniline | 2-Amino-N-(4-chlorophenyl)benzamide | 80% | 70% |

| 4-Methoxyaniline | 2-Amino-N-(4-methoxyphenyl)benzamide | 99% | 84% |

| 3,4-Dimethoxyphenethylamine | 2-Amino-N-(3,4-dimethoxyphenethyl)benzamide | - | - |

Data sourced from a study on the synthesis of 2-aminobenzamide derivatives. mdpi.com

Advanced Synthetic Techniques Applicable to this compound Synthesis

The synthesis of fluorinated benzamides like this compound can be approached through various traditional and advanced methodologies. A common industrial method involves a multi-step process starting from a corresponding halogenated benzonitrile. google.com This pathway typically includes:

A nucleophilic aromatic substitution reaction where a halogen (like chlorine or bromine) is displaced by fluoride, often using an alkali metal fluoride such as potassium fluoride in a high-boiling point solvent. google.com

Partial hydrolysis of the resulting fluorobenzonitrile to the primary amide using reagents like hydrogen peroxide in the presence of a base. google.com

More contemporary and advanced techniques focus on improving efficiency and exploring novel reaction pathways.

Microwave-Assisted Synthesis : As demonstrated in the preparation of related 2-aminobenzamide derivatives, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. mdpi.com This technique offers a time-efficient approach for synthesizing libraries of analogs.

Direct Friedel-Crafts Carboxamidation : An innovative approach for the synthesis of benzamides involves the direct electrophilic aromatic substitution of an arene using cyanoguanidine in the presence of a Brønsted superacid like triflic acid. nih.gov This method converts an aromatic C-H bond directly to a C-CONH2 bond. The proposed mechanism involves the formation of a superelectrophilic intermediate from protonated cyanoguanidine, which then reacts with the aromatic ring. nih.gov Subsequent hydrolysis of the reaction intermediates yields the final benzamide product. nih.gov While demonstrated on simpler arenes, this technique represents a modern strategy for constructing the benzamide core.

One-Pot Multicomponent Reactions in the Synthesis of Related Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single vessel to form a complex product in one step. mdpi.com This approach is valued for its atom economy, reduced waste, and ability to rapidly construct molecular complexity from simple starting materials. mdpi.com

The 2-aminobenzamide core structure is an excellent substrate for MCRs, serving as a building block for various pharmacologically significant nitrogen-containing heterocycles, particularly quinazolinones. mdpi.com A notable example is the palladium-catalyzed three-component reaction between a 2-aminobenzamide, an aryl halide, and an isocyanide to produce 2-arylquinazolin-4(3H)-ones. mdpi.com

The reaction pathway is believed to proceed through several steps within the single pot:

Oxidative addition of a Pd(0) complex to the aryl halide.

Insertion of the isocyanide.

Nucleophilic attack by the amino group of the 2-aminobenzamide.

Intramolecular condensation to form the final quinazolinone ring system. mdpi.com

This MCR demonstrates how a relatively simple molecule like this compound can be elaborated into a more complex heterocyclic scaffold in a single, efficient operation.

Table 2: Representative One-Pot Multicomponent Reaction Using a 2-Aminobenzamide Scaffold This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Resulting Scaffold |

|---|---|---|---|---|

| 2-Aminobenzamide | Aryl Halide | tert-Butyl isocyanide | Palladium(0) Complex | 2-Arylquinazolin-4(3H)-one |

Based on the general reaction scheme for the synthesis of quinazolinones. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Amino 3 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For 2-Amino-3-fluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of the molecule's carbon-hydrogen framework and the influence of the fluorine substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to exhibit distinct signals due to their unique electronic environments, influenced by the amino (-NH₂), fluoro (-F), and benzamide (B126) (-CONH₂) groups. The protons of the amide and amino groups will also be present.

The aromatic region would likely display three signals corresponding to the protons at positions 4, 5, and 6 of the benzene (B151609) ring. The proton at C6, being ortho to the electron-donating amino group, would likely appear at the most upfield position. The proton at C4, situated between the fluorine and the amide group, would be influenced by both, likely resulting in a downfield shift. The proton at C5 would be expected to have a chemical shift intermediate to the other two aromatic protons.

The two protons of the primary amide (-CONH₂) may appear as two distinct broad singlets due to restricted rotation around the C-N bond. Similarly, the two protons of the amino group (-NH₂) would likely present as a broad singlet.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | Triplet of doublets (td) | J(H-4, H-5) ≈ 8.0, J(H-4, F) ≈ 5.0 |

| H-5 | 6.80 - 7.00 | Triplet (t) | J(H-5, H-4) ≈ 8.0, J(H-5, H-6) ≈ 8.0 |

| H-6 | 7.00 - 7.20 | Doublet of doublets (dd) | J(H-6, H-5) ≈ 8.0, J(H-6, F) ≈ 2.0 |

| -CONH₂ | 7.50 - 8.00 | Broad singlet | - |

| -NH₂ | 5.00 - 5.50 | Broad singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would show seven distinct signals, one for each carbon atom. The chemical shifts are significantly influenced by the nature of the substituents.

The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbon bearing the amino group (C-2) will also be significantly affected. The remaining aromatic carbons will have chemical shifts determined by their position relative to the three substituents.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C=O | 168.0 - 172.0 | Singlet | - |

| C-1 | 120.0 - 125.0 | Doublet | ³J(C-1, F) ≈ 3-5 |

| C-2 | 140.0 - 145.0 | Doublet | ²J(C-2, F) ≈ 10-15 |

| C-3 | 150.0 - 155.0 | Doublet | ¹J(C-3, F) ≈ 240-250 |

| C-4 | 115.0 - 120.0 | Doublet | ²J(C-4, F) ≈ 20-25 |

| C-5 | 125.0 - 130.0 | Singlet | - |

| C-6 | 118.0 - 123.0 | Doublet | ³J(C-6, F) ≈ 3-5 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigations

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The fluorine atom on the aromatic ring is expected to have a chemical shift in the typical range for aryl fluorides. This signal would be split by the neighboring protons, primarily H-4 (ortho) and H-2 (ortho), and to a lesser extent by H-5 (meta).

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -120.0 to -140.0 | Triplet of doublets (td) |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amine and amide groups would appear as distinct bands in the high-frequency region. The C=O stretching of the amide group (Amide I band) is a strong and characteristic absorption. The N-H bending vibrations of the amide (Amide II band) and amine groups will also be prominent. The C-F bond will have a characteristic stretching vibration in the fingerprint region.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (Amide) | 3350 - 3180 | Medium-Strong |

| N-H stretch (Amine) | 3400 - 3300 | Medium-Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Amide I) | 1680 - 1650 | Strong |

| N-H bend (Amide II) | 1640 - 1600 | Medium-Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| N-H bend (Amine) | 1650 - 1580 | Medium |

| C-N stretch | 1400 - 1200 | Medium |

| C-F stretch | 1250 - 1000 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR absorptions, non-polar and symmetric vibrations often give rise to strong Raman signals. In this compound, the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The C=C stretching modes of the benzene ring typically produce strong Raman bands. The symmetric stretching of the C-N and C-F bonds may also be more readily observed in the Raman spectrum.

Predicted FT-Raman Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3100 - 3000 | Strong |

| C=O stretch (Amide I) | 1680 - 1650 | Medium |

| C=C stretch (Aromatic ring) | 1600 - 1550 | Strong |

| Ring breathing mode | ~1000 | Strong |

| C-F stretch | 1250 - 1000 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₇FN₂O), the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight, approximately 154.14 g/mol .

Under electron ionization (EI), the molecule undergoes fragmentation, providing a characteristic pattern that aids in structural elucidation. Common fragmentation pathways for benzamide derivatives involve the loss of neutral molecules or radicals. For this compound, key fragmentation events would likely include:

Loss of the amino group (-NH₂): This would result in a fragment ion at m/z ~138.

Loss of the amide group (-CONH₂): Cleavage of the bond between the phenyl ring and the carbonyl group can lead to a benzoyl-type cation.

Loss of carbon monoxide (CO): Following initial fragmentation, the loss of CO is a common pathway for carbonyl-containing compounds. nih.gov

The fragmentation pattern is influenced by the positions of the amino and fluoro substituents on the aromatic ring. High-resolution mass spectrometry can distinguish between isobaric fragment ions, providing greater confidence in the assigned structures of the fragments. nih.gov Analysis of related compounds, such as 2-fluorobenzamide, shows a top peak at m/z 123, corresponding to the fluorobenzoyl cation, and a secondary peak at m/z 139, representing the molecular ion. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

|---|---|---|

| [C₇H₅FNO]⁺ | NH₂ | ~138 |

| [C₆H₅FN]⁺ | CO | ~126 |

| [C₆H₅F]⁺ | CONH₂ | ~96 |

| [C₇H₇FN₂O]⁺ | - | ~154 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray diffraction study for this compound is not widely published, analysis of related structures provides a strong basis for predicting its solid-state characteristics. nih.govunimi.it Such a study would reveal the crystal system, space group, and unit cell dimensions. researchgate.net For example, the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide was determined to have a Pn space group. mdpi.com Data from similar compounds suggest that the molecule would likely adopt a largely planar conformation, with the amide group orientation influenced by crystal packing forces. sunway.edu.myaalto.fi

Hydrogen bonding is a dominant intermolecular force in benzamide derivatives, significantly influencing their crystal packing. mdpi.comias.ac.inpurdue.edu In the solid state, this compound is expected to exhibit a network of hydrogen bonds:

Intermolecular N-H···O=C bonds: The amide and amine N-H groups can act as hydrogen bond donors to the carbonyl oxygen of neighboring molecules. mdpi.com This is a classic interaction in amides, often leading to the formation of dimers or chains. mdpi.comnih.gov

Intramolecular N-H···F or N-H···N interactions: The proximity of the amino and fluoro groups at the 2- and 3-positions may allow for the formation of an intramolecular hydrogen bond, creating a five- or six-membered ring that would stabilize the molecular conformation. mdpi.comnih.gov

These interactions are crucial for the stability of the crystal lattice. mdpi.com The presence of the fluorine atom can also lead to other non-covalent interactions, such as C-H···F bonds, further directing the crystal packing. mdpi.com

The conformation of this compound is defined by the torsion angles between the phenyl ring and the amide substituent. While phenyl rings are inherently planar, the amide group may be twisted out of the plane of the ring due to steric hindrance or crystal packing effects.

Studies on related fluorinated benzamides have shown that ortho-substituents can induce non-planar conformations. nih.gov For instance, 2,6-difluorobenzamide adopts a non-planar conformation with a torsion angle of -27°, whereas unsubstituted benzamide is planar. nih.gov The single fluorine atom in the ortho position of this compound, along with the adjacent amino group, would likely lead to a specific, energetically favorable conformation where steric repulsion is minimized and stabilizing intramolecular interactions are maximized.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in benzamide derivatives. mdpi.comresearchgate.netresearchgate.netmanchester.ac.uk Different polymorphs can exhibit distinct physical properties. The polymorphism of benzamide itself is complex, with multiple forms identified that differ in their hydrogen bonding patterns and molecular packing. researchgate.net

Crystal engineering studies on benzamides focus on designing crystal structures with desired properties by controlling intermolecular interactions. acs.org The introduction of substituents like fluorine and amino groups provides specific sites for hydrogen bonding and other directional interactions, allowing for the rational design of supramolecular structures. acs.org The interplay between strong N-H···O hydrogen bonds and weaker interactions dictates the final crystal packing, and understanding this balance is key to controlling polymorphism.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the principal absorptions are typically due to π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group of the amide. researchgate.net

The presence of the amino (-NH₂) and fluoro (-F) substituents modifies the electronic structure of the benzamide chromophore. The amino group, being an electron-donating group, typically causes a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. The fluorine atom's effect is more complex, involving both inductive electron withdrawal and mesomeric electron donation.

Studies on substituted benzamides show that electronic transitions are sensitive to the nature and position of substituents. cdnsciencepub.comcdnsciencepub.com The main absorption bands for benzamide are related to S₀→S₂ (ππ) and S₀→S₃ (ππ) transitions. researchgate.net Halogen substitution generally results in a shift to longer wavelengths. researchgate.net Therefore, the UV-Vis spectrum of this compound is expected to show characteristic π→π* absorption bands influenced by the combined electronic effects of its functional groups.

Table 2: Summary of Expected Spectroscopic and Structural Properties

| Technique | Property Measured | Expected Observation for this compound |

|---|---|---|

| Mass Spectrometry | Molecular Mass & Fragmentation | Molecular ion [M]⁺ at m/z ~154; fragments from loss of NH₂, CO. |

| X-ray Crystallography | 3D Atomic Arrangement | Extensive intermolecular N-H···O hydrogen bonding; potential for intramolecular H-bonds. |

| UV-Vis Spectroscopy | Electronic Transitions | π→π* and n→π* transitions; absorption maxima shifted by -NH₂ and -F substituents. |

Computational Investigations and Theoretical Modeling of 2 Amino 3 Fluorobenzamide

Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the molecular properties of compounds like 2-Amino-3-fluorobenzamide.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Affinities and Interactions with Biological Macromolecules

No specific molecular docking studies detailing the binding affinities and interaction patterns of this compound with any biological macromolecules were identified in the available literature. Consequently, there is no data to present regarding its predicted binding energy, inhibition constants (Ki), or the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) it may form with specific protein targets.

Identification of Key Binding Sites and Residues

As no molecular docking studies have been published for this compound, there is no information available on the key binding sites or specific amino acid residues within any biological target that are predicted to be crucial for its interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their efficacy.

Development of Predictive Models for Biological Activity

There are no published QSAR studies that have been developed specifically for this compound or a series of analogs that would allow for the prediction of its biological activity. Therefore, no predictive models, statistical parameters (such as r², q²), or data tables of molecular descriptors are available.

Elucidation of Structural Features Influencing Efficacy

In the absence of QSAR studies for this compound, there is no information elucidating the specific structural features (e.g., electronic, steric, or hydrophobic properties) of this molecule that influence its biological efficacy.

Tautomerism Studies and Energy Barrier Calculations

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Theoretical calculations can be used to determine the relative stability of different tautomeric forms and the energy barriers for their interconversion. For this compound, potential tautomerism could involve the amide and amino groups.

A general study on 2-aminobenzamide (B116534) derivatives has suggested that these compounds tend to exist in a single amino/amido form rather than in a tautomeric equilibrium. However, specific theoretical calculations to determine the relative energies of potential tautomers of this compound and the energy barriers for their interconversion have not been reported in the scientific literature. Therefore, no data on the relative stability of its tautomers or the computational details of such studies can be provided.

Pharmacological and Biological Activity Profiles of 2 Amino 3 Fluorobenzamide and Its Derivatives

Anti-Inflammatory and Analgesic Properties

Derivatives of benzothiazole (B30560), a class of compounds structurally related to aminobenzamides, have been investigated for their potential to alleviate inflammation and pain. Certain 2-aminobenzothiazole (B30445) derivatives have demonstrated anti-inflammatory activities comparable to conventional drugs like diclofenac. nih.gov Similarly, novel acetamide (B32628) derivatives of 2-aminobenzimidazole (B67599) have shown dose-dependent anti-inflammatory activity in carrageenan-induced paw edema models in rats, suggesting the potential of related chemical structures in managing inflammation. nih.gov While direct studies on the anti-inflammatory and analgesic properties of 2-Amino-3-fluorobenzamide are not extensively documented, research on analogous structures, such as 3-benzoyl-propionic acid, has shown significant reductions in inflammatory mediators and pain responses in animal models. researchgate.net These findings suggest that the broader class of related aromatic amides is a promising area for the discovery of new anti-inflammatory and analgesic agents. nih.gov

Anticancer and Antitumor Activities

The development of novel anticancer agents is a critical area of pharmaceutical research, and derivatives incorporating the fluorobenzamide moiety have shown considerable promise.

Fluorinated benzamide (B126) derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. For instance, N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide exhibited a remarkable antitumor effect against the human colon cancer cell line (HT29) and human lung epithelial cancer cells (A549), with IC₅₀ values of 6.31 µmol·L⁻¹ and 7.98 µmol·L⁻¹, respectively. ccspublishing.org.cn

Another fluorinated derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), showed potent inhibitory activity against solid tumor cells, particularly HepG2 liver cancer cells, with an IC₅₀ value of 1.30 µM. frontiersin.org This was significantly more potent than the established drug SAHA (17.25 µM). frontiersin.org Furthermore, derivatives of N-(2-amino-5-chlorobenzoyl)benzamidoxime have been shown to inhibit the viability of Jurkat T-cell lymphoma and HL-60RG human leukemia cells in a dose-dependent manner. nih.gov

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide | HT29 | Human Colon Cancer | 6.31 µmol·L⁻¹ | ccspublishing.org.cn |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide | A549 | Human Lung Cancer | 7.98 µmol·L⁻¹ | ccspublishing.org.cn |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | Human Liver Cancer | 1.30 µM | frontiersin.org |

The anticancer activity of these compounds is often linked to their ability to interfere with critical cell signaling pathways that regulate cell growth, proliferation, and survival. Mechanistic studies on N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide revealed that it can influence the Raf/MEK/ERK pathway, a key signaling cascade frequently dysregulated in cancer. ccspublishing.org.cn Flavonoids, another class of bioactive molecules, are known to modulate various survival signaling pathways, including those involving phosphoinositide 3-kinase (PI3K), Akt/protein kinase B, and mitogen-activated protein kinases (MAPKs), which highlights a common strategy for anticancer drug action. nih.gov The inhibition of such pathways can halt the uncontrolled proliferation of cancer cells and induce apoptosis. For example, the derivative FNA was found to promote apoptosis and cause G2/M phase arrest in HepG2 cells. frontiersin.org

Targeting specific enzymes that are overactive in cancer cells is a cornerstone of modern cancer therapy. Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in cancer progression.

One important class of targets is histone deacetylases (HDACs). The compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was identified as a selective inhibitor of class I HDACs, showing particular potency against HDAC3 with an IC₅₀ of 95.48 nM. frontiersin.org Overexpression of HDACs is linked to the suppression of tumor suppressor genes, making HDAC inhibitors a valuable therapeutic strategy. frontiersin.org

Other enzyme targets include dihydrofolate reductase (DHFR). A 3'-fluoro derivative of aminopterin, which contains a p-aminobenzoyl group, was found to bind two- to threefold more tightly to DHFR from HeLa cells than the parent compound, leading to increased cytotoxicity. nih.gov Additionally, 2-anilinobenzamide (B173500) derivatives have been developed as inhibitors of Sirtuin 1 (SIRT1), an enzyme that is also implicated in cancer cell survival. nih.gov The inhibition of deubiquitinating enzymes (DUBs), which regulate protein stability, represents another emerging strategy in cancer therapeutics, with various small molecules being developed to target enzymes like USP28 and UCHL1. mdpi.comresearchgate.net

Antimicrobial Activities

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. rsc.orgnih.gov Derivatives of 2-aminobenzamide (B116534) have been synthesized and evaluated for their potential to combat microbial infections.

Several studies have highlighted the antibacterial potential of 2-aminobenzamide derivatives. In one study, a series of these compounds were tested against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.govmdpi.com While many derivatives showed moderate activity, the specific substitution pattern was found to be crucial for efficacy. nih.govmdpi.comresearchgate.net

For example, fluorobenzoylthiosemicarbazides have shown activity against a panel of Gram-positive bacteria, with trifluoromethyl derivatives being particularly effective against both reference strains and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Other research has focused on 2-aminobenzothiazole and 2-aminobenzimidazole derivatives, which have also demonstrated significant antimicrobial and anticancer activities. researchgate.netnih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides (e.g., 15a, 15b, 16b) | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.82 - 31.25 µg/mL | nih.gov |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide (4h) | Tested Bacteria (unspecified) | Moderate Activity | ccspublishing.org.cn |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-chlorobenzamide (4i) | Tested Bacteria (unspecified) | Moderate Activity | ccspublishing.org.cn |

Antifungal Efficacy

Derivatives of 2-aminobenzamide have been synthesized and evaluated for their potential as antimicrobial agents. mdpi.comnih.gov In a study exploring new 2-aminobenzamide compounds, several were tested against various fungal strains, including Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. mdpi.comnih.gov

Among the tested compounds, 2-Amino-N-(4-methoxyphenyl)benzamide (Compound 5) demonstrated significant antifungal properties. mdpi.comnih.gov It exhibited excellent activity against Aspergillus fumigatus, proving to be more potent than the standard antifungal drug, Clotrimazole. mdpi.com The study also noted its moderate to good activity against other tested strains of fungi and bacteria. mdpi.comnih.gov The research highlights the potential of the 2-aminobenzamide scaffold in developing new antifungal agents. mdpi.com

In other research, derivatives of 2-aminobenzoxazole, a related heterocyclic structure, also showed potent and broad-spectrum antifungal activities against eight different phytopathogenic fungi, with several compounds displaying superior efficacy compared to the commercial fungicide hymexazol. nih.gov

Table 1: Antifungal Activity of 2-Amino-N-(4-methoxyphenyl)benzamide

| Compound | Target Organism | Activity Compared to Standard | Reference |

|---|---|---|---|

| 2-Amino-N-(4-methoxyphenyl)benzamide | Aspergillus fumigatus | More potent than Clotrimazole | mdpi.comnih.gov |

Antiviral Efficacy

The benzamide chemical structure is a key component in various compounds exhibiting antiviral properties. Research has identified benzamide derivatives with significant activity against different types of viruses.

One study identified a benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), as a potent inhibitor of HIV-1 replication. nih.gov This compound was discovered through the screening of approximately 1,500 synthesized molecules and was found to affect the early stages of the HIV-1 infection cycle. nih.gov Mechanistic studies revealed that AH0109 specifically impairs HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov The 50% effective dose (EC50) of AH0109 against HIV-1 was determined to be 0.7 μM, with 100% inhibition achieved at a concentration of 2.8 μM. nih.gov

Furthermore, another class of derivatives incorporating a carboxamide fragment has shown efficacy against plant viruses. mdpi.com Flavone derivatives containing carboxamide groups were synthesized and tested for their activity against the Tobacco Mosaic Virus (TMV). mdpi.com Many of these compounds displayed higher antiviral activities than the commercial control drug, ribavirin (B1680618). mdpi.com For instance, compound 6b from this series showed significantly higher inactivation, curative, and protection activity against TMV compared to ribavirin at the same concentration. mdpi.com

Table 2: Antiviral Activity of Benzamide Derivatives

| Compound | Target Virus | Key Finding | Reference |

|---|---|---|---|

| AH0109 | HIV-1 | Potent inhibition with an EC50 of 0.7 μM | nih.gov |

Enzyme Inhibition Mechanisms

Cyclooxygenase Enzyme Modulation

Derivatives of aminobenzoic acid, the parent structure of this compound, have been investigated as inhibitors of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923) from arachidonic acid and are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). d-nb.infoosti.gov

Fenamic acid derivatives, which are structurally related to aminobenzamides, have been identified as substrate-selective inhibitors of COX-2. osti.gov These compounds, including flufenamic acid, mefenamic acid, and tolfenamic acid, can inhibit the oxygenation of endocannabinoids by COX-2 without affecting the oxygenation of arachidonic acid. osti.gov This selective inhibition is linked to the peroxide tone of the cellular environment. osti.gov Structural studies show these inhibitors bind within the cyclooxygenase channel, with their carboxylate group interacting with key amino acid residues like Tyr-385 and Ser-530. osti.gov

The development of selective COX-2 inhibitors is a significant area of research, as these agents can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. d-nb.infomdpi.com Other research has focused on designing novel derivatives, such as those incorporating dihydropyrazole and sulfonamide moieties, to create highly potent and selective COX-2 inhibitors for therapeutic applications. mdpi.com

Receptor Modulation and Agonist/Antagonist Activities

Serotonin (B10506) Receptor Agonist Activity

Certain benzamide derivatives have been developed as selective agonists for serotonin (5-HT) receptors. nih.gov Specifically, a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides were synthesized and found to act as selective 5-HT4 receptor agonists. nih.gov

One notable compound from this series, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (also known as Y-36912), was identified as a potent and selective 5-HT4 receptor agonist. nih.gov This selectivity is significant because it reduces the side effects that can arise from binding to other serotonin receptors, such as 5-HT3, or dopamine (B1211576) D2 receptors. nih.gov The agonist activity of these compounds at the 5-HT4 receptor has been shown to enhance gastrointestinal motility, suggesting their potential as prokinetic agents for treating disorders affecting both the upper and lower gastrointestinal tract. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition

The benzamide moiety is a critical structural feature in some second-generation inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell receptor signaling pathways. nih.govnih.gov Inhibition of BTK is a therapeutic strategy for various B-cell malignancies. nih.gov

Acalabrutinib (B560132), a highly selective, second-generation BTK inhibitor, is a prominent example of a benzamide derivative. nih.govnih.gov Its chemical structure is 4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. nih.gov Acalabrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. nih.gov Compared to the first-in-class inhibitor ibrutinib, acalabrutinib demonstrates higher selectivity and fewer off-target effects. nih.gov Another approved BTK inhibitor, zanubrutinib, also features a carboxamide group and is noted for its high potency and selectivity. nih.govnih.gov

Table 3: Profile of Benzamide-Related BTK Inhibitors

| Inhibitor | Type | Potency (IC50) | Key Feature | Reference |

|---|---|---|---|---|

| Acalabrutinib | Second-generation, irreversible | ~3.8 nM (Biochemical) | High selectivity, benzamide derivative | nih.govnih.gov |

| Zanubrutinib | Second-generation, irreversible | ~1.0 nM (Biochemical) | High potency, contains carboxamide | nih.govnih.gov |

| Ibrutinib | First-in-class, irreversible | ~0.5 nM (Biochemical) | Less selective than second-gen | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Activities

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is crucial for understanding how chemical modifications influence their biological effects. These studies provide a framework for designing more potent and selective therapeutic agents. Key aspects of the SAR for this class of compounds involve the strategic placement of the fluorine atom, the role of the essential amino group, the incorporation of various heterocyclic systems, and the effects of isomeric positions of substituents.

Impact of Fluorine Substitution on Biological Properties

The introduction of a fluorine atom into a molecular scaffold, such as in this compound, can profoundly alter its physicochemical and biological properties. researchgate.net Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond are responsible for these modifications. researchgate.netnih.gov

One of the most significant effects of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, which can increase the half-life of a drug. nih.gov Fluorination can also increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids. sci-hub.st This property is critical for a compound's ability to cross cell membranes and reach its biological target. nih.gov Aromatic fluorination, in particular, consistently increases lipophilicity. sci-hub.st

Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups through its powerful electron-withdrawing inductive effect. researchgate.netnih.gov This alteration can influence how a molecule is absorbed, distributed, and how it binds to its target protein. nih.gov The strategic placement of fluorine can lead to enhanced binding affinity with target enzymes and receptors by creating favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket. researchgate.netmdpi.com For instance, studies on benzamide derivatives have shown that the introduction of fluorine atoms can improve binding affinity to target proteins like cereblon. nih.gov

| Property Modified by Fluorination | Consequence for Biological Activity |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to a longer duration of action. nih.gov |

| Lipophilicity | Improved membrane permeability and absorption. nih.govsci-hub.st |

| Acidity/Basicity (pKa) | Altered ionization state, affecting absorption, distribution, and target binding. nih.gov |

| Binding Affinity | Enhanced interaction with target proteins through new non-covalent bonds. researchgate.netmdpi.com |

Role of Amino Group in Protein-Ligand Interactions

The amino (-NH2) group at the 2-position of the benzamide scaffold is a critical pharmacophoric feature that plays a pivotal role in mediating interactions with biological targets. As a primary amine, it can act as a hydrogen bond donor, forming crucial connections with amino acid residues in the binding sites of proteins and enzymes. ebi.ac.uknih.gov

Influence of Heterocyclic Moieties on Pharmacological Profile

Attaching heterocyclic rings to the this compound core is a common strategy in medicinal chemistry to modulate pharmacological activity. nih.gov Heterocycles are cyclic compounds containing atoms of at least two different elements in their ring, commonly nitrogen, sulfur, or oxygen. iajps.com These moieties can introduce a wide range of electronic and steric properties, improve solubility, and provide additional points of interaction with biological targets. nih.govnih.gov

For example, incorporating nitrogen-containing heterocycles like pyrimidine, pyridine, or isoquinoline (B145761) has led to the development of potent kinase inhibitors. nih.govnih.gov These rings can mimic the adenine (B156593) base of ATP and form key hydrogen bonds in the ATP-binding pocket of kinases. ruspoj.com Similarly, attaching thiazole (B1198619) or benzothiazole rings has been explored for creating agents with antimicrobial or anticancer properties. nih.govrsc.org The specific heterocyclic system and its point of attachment to the benzamide scaffold determine the resulting pharmacological profile, allowing for the fine-tuning of activity against different targets. nih.govmdpi.com

| Heterocyclic Moiety | Associated Biological Activity |

| Pyrimidine | Kinase inhibition (e.g., CDK, EGFR) nih.govruspoj.com |

| Isoquinoline | Kinase inhibition (e.g., FLT3, Src) nih.gov |

| Thiazole | Antimicrobial, Antioxidant nih.govnih.gov |

| Benzothiazole | Anticancer, Tau protein imaging rsc.orgresearchgate.net |

| Pyridazinone | PARP inhibition researchgate.net |

Positional Isomer Effects on Activity

The relative positions of substituents on the benzamide ring, known as positional isomerism, can have a dramatic effect on the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. In the case of this compound, the fluorine atom is in the ortho position relative to the amino group and meta to the carboxamide group.

Studies comparing isomers of fluorinated benzamides have shown that changing the fluorine's position (e.g., to the 4-, 5-, or 6-position) alters the molecule's conformation and its ability to form intermolecular bonds. mdpi.comresearchgate.net For example, the torsion angle between the benzamide ring and the amide group can be highly sensitive to the fluorine's location. mdpi.com This conformational change can affect how the molecule fits into a protein's binding site. Research on fluoro-N-(pyridyl)benzamides demonstrated that the substituent position significantly influences melting point behavior and solid-state aggregation, which can impact a drug's formulation and bioavailability. nih.gov Therefore, the specific substitution pattern of this compound is a key determinant of its unique biological and pharmacological characteristics, and even slight changes to this arrangement can lead to vastly different activities. mdpi.comnih.gov

In Vitro Biological Assays for Activity Assessment

To determine the biological activity of this compound and its derivatives, a variety of in vitro assays are employed. These laboratory-based tests measure the compound's effects on specific biological targets, such as enzymes or microbial cells, in a controlled environment.

One common application for aminobenzamide derivatives is in the field of antimicrobial research. nih.govmdpi.com The agar well diffusion method is a widely used preliminary assay to screen for antibacterial and antifungal activity. mdpi.comnih.gov In this technique, a petri dish containing a solid growth medium is inoculated with a specific bacterium or fungus. Wells are then cut into the agar, and a solution of the test compound is added. After incubation, the size of the clear zone of inhibition around the well, where microbial growth is prevented, is measured to quantify the compound's antimicrobial potency. mdpi.comnih.gov

Another significant area of investigation for these compounds is as enzyme inhibitors, particularly in cancer research. mdpi.comresearchgate.net For example, derivatives of benzamide are known to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. researchgate.netnih.govPARP inhibition assays are used to quantify the potency of these derivatives. These assays typically measure the incorporation of labeled NAD+, a substrate of PARP, into ADP-ribose polymers in the presence of varying concentrations of the inhibitor. The concentration of the compound that reduces enzyme activity by 50% is known as the IC₅₀ value, a standard measure of inhibitor potency. nih.gov Similar enzymatic assays are used to evaluate the inhibition of other targets, such as epidermal growth factor receptor (EGFR) and histone deacetylases (HDACs). nih.gov

| Assay Type | Purpose | Example Target | Measured Outcome |

| Agar Well Diffusion | To assess antimicrobial activity. mdpi.com | Bacteria (e.g., S. aureus, E. coli), Fungi (e.g., C. albicans) nih.govnih.gov | Diameter of the zone of inhibition (in mm). nih.gov |

| Enzyme Inhibition Assay | To quantify the potency of an enzyme inhibitor. nih.gov | PARP-1, EGFR, Kinases, HDACs nih.govnih.gov | IC₅₀ value (concentration for 50% inhibition). nih.gov |

| Antiproliferative Assay | To measure the ability of a compound to inhibit cancer cell growth. | Cancer cell lines (e.g., MDA-MB-231) nih.gov | IC₅₀ value (concentration for 50% growth inhibition). nih.gov |

Medicinal Chemistry and Drug Discovery Applications of 2 Amino 3 Fluorobenzamide Analogs

Role as a Scaffold for Novel Drug Candidates

The 2-amino-3-fluorobenzamide structure serves as a valuable scaffold in drug design due to the versatile reactivity of its functional groups—the amino, amide, and the fluoro-substituted aromatic ring. The amino group provides a key site for further chemical modifications, allowing for the attachment of various side chains and building blocks to explore structure-activity relationships (SAR). The benzamide (B126) moiety is a common feature in many biologically active compounds and can participate in crucial hydrogen bonding interactions with biological targets. researchgate.net

The introduction of a fluorine atom at the 3-position of the aminobenzamide ring is a deliberate design element. Fluorine's high electronegativity and small size can significantly influence a molecule's properties. nih.gov It can alter the acidity of the neighboring amino group, impact the conformation of the molecule, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov The substitution of hydrogen with fluorine can also lead to more ordered crystal packing, which can be advantageous for formulation and stability. nih.govacs.org These features make the this compound scaffold an attractive starting point for generating libraries of diverse compounds for screening against various therapeutic targets.

Development of Therapeutic Interventions for Specific Diseases

Autoimmune Disorders

The development of novel therapies for autoimmune diseases is a significant area of research, with a focus on identifying small molecules that can modulate the immune response. yahoo.com While direct evidence for this compound analogs in treating autoimmune disorders is not yet widespread, the structural motifs present in this scaffold are relevant to this therapeutic area. The modulation of amino acid metabolism pathways, such as those involving indoleamine 2,3-dioxygenase 1 (IDO1) and arginase 1 (ARG1), is a recognized strategy for controlling immune responses. nih.gov The amino acid-like portion of the this compound scaffold could potentially be exploited to design molecules that interact with such enzymatic targets.

Furthermore, compounds that inhibit key signaling pathways in immune cells are of great interest. For instance, inhibitors of proteinase 3 and human neutrophil elastase, which are involved in the pathogenesis of neutrophilic inflammatory diseases, have been developed from 2-aminobenzaldehyde (B1207257) and 2-aminobenzoate (B8764639) analogs. nih.gov This suggests that the 2-aminobenzamide (B116534) core could be a suitable starting point for designing inhibitors of enzymes implicated in autoimmune and inflammatory processes.

Migraine Therapy

The management of migraine often involves targeting the calcitonin gene-related peptide (CGRP) pathway. birmingham.ac.uknih.gov Small molecule CGRP receptor antagonists have emerged as an important class of drugs for acute migraine treatment. nih.govnih.gov The development of these antagonists has involved extensive medicinal chemistry efforts to identify scaffolds that can effectively block the CGRP receptor.

A patent has described β-aminoamide derivatives as useful agents for treating migraine. google.com This highlights the potential of amino-amide containing structures in this therapeutic area. The this compound scaffold, with its amino and amide functionalities, could serve as a foundational structure for the design of novel CGRP receptor antagonists or modulators of other targets relevant to migraine pathophysiology. The fluorine substitution could be leveraged to enhance binding affinity and improve pharmacokinetic properties, which are critical for drugs intended for acute use.

Proteomics Research and Biochemical Assay Applications

The field of chemical proteomics utilizes chemical probes to study protein function and interactions within complex biological systems. nih.gov Fluorine-containing reagents are increasingly being used in structural proteomics due to their unique properties. nih.gov The introduction of fluorine can improve the labeling efficiency and metabolic stability of chemical probes. researchgate.net

Analogs of this compound can be designed as chemical probes for proteomics research. For example, 2-aminobenzamide-based histone deacetylase (HDAC) inhibitors have been used in quantitative proteomic studies to identify their protein targets. nih.gov By incorporating a reactive group or a reporter tag onto the this compound scaffold, researchers can create probes to identify and characterize the binding partners of these molecules in a cellular context. Sulfonyl fluoride (B91410) probes, for instance, have been shown to selectively label functional tyrosine residues in proteins. core.ac.ukox.ac.uk The strategic placement of a fluorine atom in the benzamide ring could also be exploited for ¹⁹F NMR-based screening and binding studies, providing a sensitive method for detecting ligand-protein interactions.

Pharmacokinetic Profiling of Benzamide Derivatives

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. The incorporation of fluorine is a well-established strategy to enhance the pharmacokinetic profile of drug molecules. nih.govmdpi.com Fluorine substitution can increase metabolic stability by blocking sites of metabolism, thereby prolonging the drug's half-life. nih.gov

Drug Likeness and ADMET Prediction Studies

In the early stages of drug discovery, in silico tools are extensively used to predict the drug-like properties and potential liabilities of new chemical entities. These predictions help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. Several computational models are available to assess parameters related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net

For this compound and its analogs, various drug-likeness rules, such as Lipinski's Rule of Five, can be applied to evaluate their potential as orally bioavailable drugs. researchgate.net These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Additionally, computational platforms can predict a wide range of ADMET properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 inhibition. nih.gov Such in silico analyses for a library of this compound derivatives can guide the selection of candidates with the most promising drug-like profiles for further investigation. nih.gov

Future Research Directions and Emerging Trends in 2 Amino 3 Fluorobenzamide Research

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of substituted benzamides exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. The demand for structural diversity to build extensive compound libraries for screening necessitates innovative approaches.

Key areas of exploration include:

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of 2-Amino-3-fluorobenzamide and its analogues could streamline production and facilitate rapid library generation.

Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity and mild reaction conditions. Engineering enzymes for specific C-F or C-N bond formations on the benzamide (B126) core could provide a green and efficient alternative to conventional chemical methods.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis by avoiding pre-functionalized starting materials. Research into late-stage C-H fluorination or amination on benzamide precursors could offer novel and efficient pathways to this compound and related structures.

Microwave-Assisted Synthesis: As demonstrated in the synthesis of related 2-aminobenzamide (B116534) derivatives, microwave-assisted methodologies can significantly reduce reaction times and improve yields. mdpi.com Further optimization and application of this technology are expected for the synthesis of fluorinated analogues.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these approaches can provide deep insights into its behavior at a molecular level, guiding the design of more potent and selective derivatives.

Emerging computational trends include:

Molecular Dynamics (MD) Simulations: MD simulations can be employed to explore the conformational landscape of this compound derivatives and to model their binding dynamics with biological targets like Cereblon (CRBN). nih.govfrontiersin.org These simulations help in understanding the stability of ligand-protein complexes and identifying key interactions.

Machine Learning (ML) and Artificial Intelligence (AI): AI-driven platforms can analyze large datasets to predict Structure-Activity Relationships (SAR), ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and potential off-target effects. Applying these models to virtual libraries of this compound analogues can prioritize the synthesis of candidates with the most promising profiles.

| Computational Method | Application in this compound Research | Predicted Outcomes |

| Quantum Mechanics (QM) | Modeling electronic effects of fluorine substitution. | Conformation, acidity, hydrogen bonding potential. nih.gov |

| Molecular Dynamics (MD) | Simulating ligand-protein interactions and stability. | Binding affinity, residence time, conformational changes. frontiersin.org |

| Machine Learning (ML) | Predicting properties from chemical structure. | Bioactivity, toxicity, pharmacokinetic properties. |

Discovery of New Biological Targets and Mechanisms of Action

A significant breakthrough has been the identification of benzamide-type derivatives as effective binders for the E3 ligase substrate receptor Cereblon (CRBN). nih.gov This discovery has positioned these compounds as crucial components in the development of targeted protein degradation technologies. However, the full biological scope of this compound is likely broader.

Future research will focus on:

Target Deconvolution: Utilizing techniques like chemoproteomics and thermal proteome profiling to identify the full spectrum of proteins that interact with this compound derivatives in a cellular context. This could uncover entirely new biological targets and therapeutic indications.

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to identify compounds that induce a desired cellular effect, without prior knowledge of the specific target. Subsequent studies can then elucidate the mechanism of action.

Elucidating Neosubstrate Recruitment: For derivatives targeting CRBN, a key area of research is understanding how modifications to the benzamide core influence the recruitment of "neosubstrate" proteins for degradation. nih.gov This is critical for designing degraders with high selectivity and avoiding off-target effects. Research has shown that fluorinated benzamides can replicate the interactions of the natural CRBN degron while displaying a more favorable selectivity profile in neosubstrate recruitment. nih.gov

Development of Targeted Therapeutic Agents

The unique properties of this compound make it an attractive scaffold for the development of novel therapeutic agents, particularly in oncology and immunology.

Key development areas include:

Proteolysis-Targeting Chimeras (PROTACs): this compound and its analogues serve as highly valuable CRBN-binding ligands for the design of PROTACs. nih.gov These bifunctional molecules recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation. The utility of such ligands has been demonstrated in creating potent degraders of proteins like BRD4 and HDAC6. nih.gov

Molecular Glues: Beyond PROTACs, these benzamide derivatives can be developed as molecular glues, which induce or stabilize the interaction between a protein target and an E3 ligase, also leading to target degradation. nih.gov

Kinase Inhibitors: The benzamide scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could be explored for their potential to inhibit kinases implicated in cancer, such as ROR1 or Aurora kinases, which have been targeted by other benzamide-containing compounds. researchgate.net

Prodrugs: The chemical structure can be modified to create prodrugs that are activated at a specific site, such as a tumor environment, to release a cytotoxic agent. google.com

| Therapeutic Modality | Role of this compound Scaffold | Potential Disease Area |

| PROTACs | Serves as a Cereblon (CRBN) E3 ligase binder. nih.gov | Oncology, Inflammatory Diseases |

| Molecular Glues | Stabilizes protein-E3 ligase interactions. nih.gov | Oncology, Neurodegenerative Diseases |

| Kinase Inhibitors | Core scaffold for inhibitor design. researchgate.net | Cancer |

| Prodrugs | Carrier for targeted delivery of cytotoxic agents. google.com | Cancer |

Collaborative and Interdisciplinary Research Initiatives

The complexity of modern drug discovery necessitates a move away from siloed research efforts toward integrated, interdisciplinary collaborations. The future development of therapeutics based on this compound will depend heavily on such initiatives.

Successful advancement will require synergy between:

Medicinal and Synthetic Chemists: To design and synthesize novel analogues with improved properties.

Computational Biologists and Chemists: To perform predictive modeling, analyze structural data, and guide molecular design. nih.gov

Cellular and Molecular Biologists: To validate biological targets, elucidate mechanisms of action, and conduct cellular assays.

Pharmacologists and Toxicologists: To evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.

Clinicians: To provide insights into unmet medical needs and to design and conduct clinical trials for promising therapeutic candidates.

By fostering open collaboration between academic institutions, pharmaceutical companies, and contract research organizations, the scientific community can accelerate the translation of basic research findings into clinically impactful therapies derived from the this compound scaffold.

Q & A

Q. What are the established synthesis routes for 2-Amino-3-fluorobenzamide, and what starting materials are typically used?

- Methodological Answer : The synthesis of this compound typically involves coupling 2-amino-3-fluorobenzoic acid with an amine source using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or THF). Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Purification is achieved via column chromatography or recrystallization using ethanol/water mixtures. Starting materials often include fluorinated benzoic acid derivatives, as seen in analogous compounds like 2-Amino-4-fluorobenzoic acid (CAS 446-32-2) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine-induced deshielding and amine/amide proton signals.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%).

- Melting Point Analysis : Compare observed values (e.g., 182–196°C for similar fluorobenzoic acids) to literature .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Q. What solvents are compatible with this compound for experimental applications?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are ideal for dissolution. Moderate solubility is observed in ethanol and methanol, while poor solubility occurs in non-polar solvents (hexane). Solubility tests should precede reaction design, with sonication or gentle heating (≤50°C) to enhance dissolution .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in multi-step syntheses?

- Methodological Answer :

- Use kinetic vs. thermodynamic control: Adjust temperature (e.g., low temps for amine coupling to avoid side reactions).

- Employ protecting groups (e.g., Boc for amines) to prevent unwanted nucleophilic attacks.

- Monitor intermediates via TLC or inline IR spectroscopy. For fluorinated analogs, yields >70% are achievable with optimized stoichiometry (1:1.2 acid-to-amine ratio) .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) for fluorinated benzamide derivatives?

- Methodological Answer :

- Perform multi-nuclear NMR (¹⁹F NMR) to confirm fluorine positioning and coupling patterns.

- Cross-validate with X-ray crystallography (if crystalline) or DFT calculations to model electronic environments.

- Compare data to structurally similar compounds (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid, CAS 1698027-86-9) to identify trends .

Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- pH Stability : Test in buffers (pH 2–10) at 25°C/40°C for 48 hours; analyze degradation via HPLC.

- Thermal Stability : Use TGA (thermogravimetric analysis) to identify decomposition thresholds.

- Fluorine’s electron-withdrawing effect typically enhances thermal stability compared to non-fluorinated analogs .

Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.

- Molecular Docking : Simulate binding interactions with proteins (e.g., using AutoDock Vina) to identify hydrogen bonds with fluorine/amide groups.

- SAR Studies : Modify substituents (e.g., adding methyl groups) to correlate structure with activity .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Solvent Selection : Transition from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve scalability.

- Purification : Replace column chromatography with recrystallization or fractional distillation.

- Quality Control : Implement ISO 17034-certified protocols for batch consistency .

Data Contradiction & Validation

Q. How to address discrepancies between theoretical and experimental logP values for fluorinated benzamides?

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.